N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a small molecule featuring a fluorinated phenyl group linked via a sulfanyl acetamide bridge to a 6-methyl-5-oxo-1,2,4-triazine core. This structural motif is common in inhibitors targeting metalloproteinases (e.g., MMP-9) and other enzymes, where the triazinone ring and aromatic substituents play critical roles in binding affinity and selectivity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCSSGLFPJBLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazides with 1,2-Diketones
A widely reported method involves reacting hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. For example, methyl 2-phenylacetate hydrazide reacts with benzil under reflux in ethanol to yield 5,6-diphenyl-1,2,4-triazine-3-thiol. This method is adaptable to introduce methyl groups at the 6-position by selecting methyl-substituted diketones. Reaction conditions typically involve temperatures of 80–120°C for 3–6 hours, with yields ranging from 45% to 68%.
Cyclization of Thiosemicarbazides
Alternative approaches utilize thiosemicarbazides cyclized with α-keto acids or esters. For instance, 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is synthesized by heating thiosemicarbazide with ethyl acetoacetate in acetic acid at 120°C for 3.5 hours. This method efficiently introduces the methyl and keto groups critical for subsequent functionalization.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge connects the triazine core to the acetamide moiety. Key methods include nucleophilic substitution and oxidative coupling .
Nucleophilic Substitution with Thiols
The triazine-thiol intermediate reacts with halogenated acetamides under basic conditions. For example, 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is treated with 2-chloro-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base. This reaction proceeds at 50–70°C for 4–8 hours, achieving yields of 60–75%.
Oxidative Coupling
In cases where thiols are unstable, oxidative methods using sulfenyl chlorides are employed. A 2020 study demonstrated that reacting 3-amino-1,2,4-triazine with p-nitrobenzene sulfenyl chloride forms sulfenamide intermediates, which are oxidized to sulfanyl derivatives using meta-chloroperbenzoic acid (MCPBA). However, this method yields lower efficiencies (25–30%) compared to direct substitution.
Acetamide Functionalization
The N-(4-fluorophenyl)acetamide group is introduced via amide coupling or alkylation .
Amide Coupling with 4-Fluoroaniline
2-Chloroacetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-fluoroaniline in dichloromethane (DCM) with pyridine as a catalyst. This yields 2-chloro-N-(4-fluorophenyl)acetamide, which is subsequently coupled to the triazine-thiol.
Alkylation of Amines
Alternatively, 4-fluoroaniline reacts directly with 2-bromoacetyl bromide in a two-phase system (water/dichloromethane) with sodium bicarbonate. This method avoids handling corrosive acid chlorides but requires careful pH control to prevent diacylation.
Reaction Optimization and Scalability
Solvent and Temperature Effects
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Solvents : Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may require purification steps to remove residual solvents. Ethanol and water mixtures offer greener alternatives with comparable yields.
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Temperatures : Optimal substitution occurs at 60–80°C, while higher temperatures (>100°C) promote side reactions such as triazine ring degradation.
Catalysts and Additives
Industrial Scalability
Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature and mixing conditions. A 2025 study reported a 92% yield for a similar triazine-acetamide compound using microfluidic technology.
Analytical Characterization
Post-synthesis characterization ensures product integrity:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide. For instance, research on derivatives of N-aryl compounds has shown significant growth inhibition in various cancer cell lines. The compound exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells, indicating strong anticancer properties .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Antitubercular Properties
The structural framework of this compound suggests potential antitubercular activity. Similar compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. One study reported that derivatives with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv . The most potent derivative showed an MIC value of 4 μg/mL, indicating strong antitubercular activity.
Table 2: Antitubercular Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| Derivative 3m | 4 | Potent |
| Derivative (various others) | 16 - 64 | Moderate to Potent |
Synthesis and Structural Modifications
The synthesis of this compound involves standard organic chemistry techniques including condensation reactions followed by purification through crystallization or chromatography. Research continues into optimizing its structure to enhance potency and reduce toxicity.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of the triazine core |
| Step 2 | Introduction of the fluorophenyl group |
| Step 3 | Acetylation to form the final compound |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Key Trends and Insights
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups : Fluorine (target compound) and chlorine (ZINC04249013) improve binding through electronegativity and steric effects. Chlorine may enhance lipophilicity but reduce metabolic stability compared to fluorine .
- Triazine/Triazole Modifications : The 5-oxo-triazin-3-yl group (target compound) is critical for MMP-9 inhibition, while pyridyl-triazole derivatives (e.g., VUAA-1) shift activity toward ion channel modulation .
Potency in MMP-9 Inhibition: Analog N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) outperforms the lead compound (KD = 2.1 µM) by replacing triazinone with a hexahydroquinazolinone core, suggesting ring saturation enhances affinity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where fluorophenyl acetamides are condensed with heterocyclic thiols under mild conditions .
Biological Activity
N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS Number: 570361-91-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11FN4O2S, with a molecular weight of 294.31 g/mol. The compound features a fluorinated phenyl group and a triazine derivative linked through a sulfanyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Inhibition of Bacterial Growth : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM for various strains, indicating bactericidal effects through the inhibition of protein synthesis and nucleic acid production pathways .
- Biofilm Disruption : The compound shows moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with Minimum Biofilm Inhibitory Concentration (MBIC) values reported between 62.216 μg/mL and 248.863 μg/mL .
Antiviral Activity
Emerging studies suggest potential antiviral properties of the compound:
- Mechanism of Action : Preliminary investigations indicate that the compound may inhibit viral replication through interference with key enzymatic pathways involved in viral life cycles .
- Cytotoxicity Assessment : Cytotoxicity assays have shown that the compound exhibits low toxicity towards mammalian cells at effective concentrations, suggesting a favorable therapeutic index for further development .
Study 1: Antibacterial Efficacy
A study conducted by researchers at [source] evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations significantly lower than traditional antibiotics like ciprofloxacin.
| Bacterial Strain | MIC (μM) | MBIC (μg/mL) |
|---|---|---|
| MRSA | 15.625 | 62.216 |
| SE | 62.5 | 124.432 |
Study 2: Antiviral Properties
Another research effort focused on the antiviral activity of the compound against influenza virus strains. The findings indicated that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
